1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2427044-09-3
Cat. No.: VC11824087
Molecular Formula: C18H30N6O
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2427044-09-3 |
|---|---|
| Molecular Formula | C18H30N6O |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H30N6O/c1-21(2)18-19-8-7-16(20-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,3-6,9-15H2,1-2H3 |
| Standard InChI Key | RXKMIYHSSCIESG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Introduction
1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its intricate molecular structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative. This compound is notable for its potential biological interactions and therapeutic applications, primarily due to the presence of multiple heterocyclic rings and diverse functional groups.
Key Features:
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Molecular Formula: C₁₈H₃₀N₆O
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Molecular Weight: 346.5 g/mol
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CAS Number: 2427044-09-3
Synthesis Methods
The synthesis of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. These methods may include:
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Condensation Reactions: To form the ethanone linkage between the azepane and piperazine moieties.
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Nucleophilic Substitution: To introduce the pyrimidine derivative onto the piperazine ring.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of azepane and piperazine precursors.
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Condensation Reaction: Formation of the azepane-piperazine linkage.
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Introduction of Pyrimidine Derivative: Attachment of the 2-(dimethylamino)pyrimidin-4-yl group to the piperazine ring.
Biological Activity and Potential Applications
The biological activity of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest potential therapeutic applications in various fields, including:
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Pharmacology: Targeting specific biological pathways for drug development.
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Medicinal Chemistry: Investigating its role in modulating enzyme activity or receptor binding.
Potential Therapeutic Areas:
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Oncology: Due to its complex structure, it may interact with targets involved in cancer cell proliferation.
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Neurology: Potential interactions with neurotransmitter receptors or enzymes.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, including:
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1-(azepan-1-yl)-4-chlorophthalazine: Contains an azepane moiety but differs in additional functional groups.
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1-(2-pyrimidyl)piperazine: Features pyrimidine and piperazine but lacks azepane.
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6-(dimethylamino)pyrimidin-4(3H)-one: Similar pyrimidine base but lacks piperazine linkage.
Comparison Table:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | Azepane, piperazine, pyrimidine derivative | Combination of multiple heterocyclic rings |
| 1-(azepan-1-yl)-4-chlorophthalazine | Azepane, different functional groups | Different reactivity due to functional groups |
| 1-(2-pyrimidyl)piperazine | Pyrimidine, piperazine | Simpler structure without azepane |
| 6-(dimethylamino)pyrimidin-4(3H)-one | Pyrimidine base | Focus on single heterocycle without azepane |
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